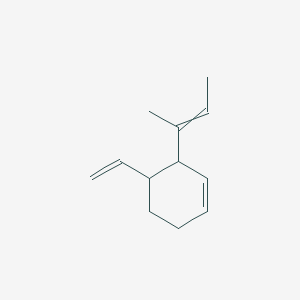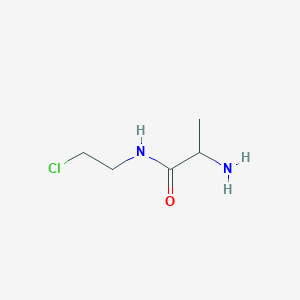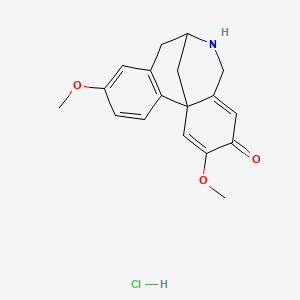![molecular formula C7H6N4 B13802674 2-Methylpyrazino[2,3-b]pyrazine CAS No. 6499-38-3](/img/structure/B13802674.png)
2-Methylpyrazino[2,3-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrazino[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-chloroacetophenone with ammonia to form an amino ketone, which is then cyclized and oxidized to yield the desired pyrazine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using similar cyclization and oxidation reactions. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications .
化学反応の分析
Types of Reactions
2-Methylpyrazino[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrazine ring, leading to various reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various pyrazine oxides, while substitution reactions can produce a wide range of substituted pyrazine derivatives .
科学的研究の応用
2-Methylpyrazino[2,3-b]pyrazine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability
作用機序
The mechanism of action of 2-Methylpyrazino[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
類似化合物との比較
Similar Compounds
Pyrazine: A simpler analog with the chemical formula C4H4N2.
Pyridazine: An analog with the second nitrogen atom in position 2.
Pyridine: An analog with only one nitrogen atom.
Pyrimidine: An analog with the second nitrogen atom in position 3.
Uniqueness
2-Methylpyrazino[2,3-b]pyrazine is unique due to its specific substitution pattern and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .
特性
CAS番号 |
6499-38-3 |
|---|---|
分子式 |
C7H6N4 |
分子量 |
146.15 g/mol |
IUPAC名 |
3-methylpyrazino[2,3-b]pyrazine |
InChI |
InChI=1S/C7H6N4/c1-5-4-10-6-7(11-5)9-3-2-8-6/h2-4H,1H3 |
InChIキー |
ZRLDPLVEUDZPJV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=NC=CN=C2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


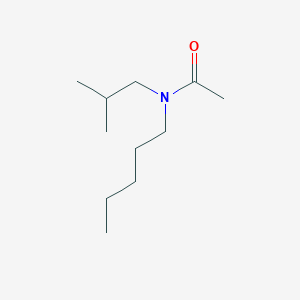
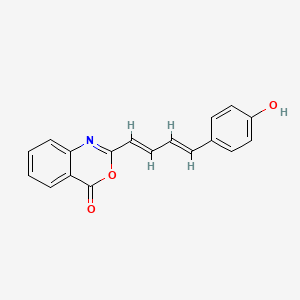
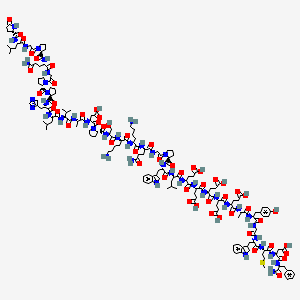
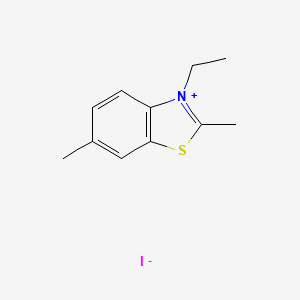
![2,4-Dihydro-4-[(6-methoxybenzothiazol-2-yl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B13802621.png)
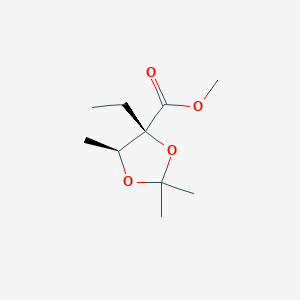
![N-[4-[[(Z)-1-(2-hydroxyphenyl)ethylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B13802633.png)
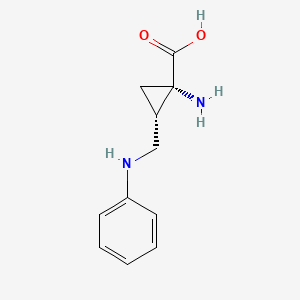
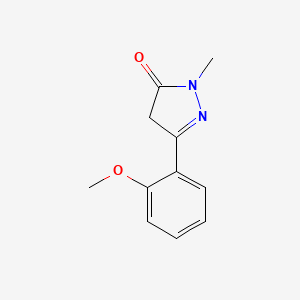
![6-(2-Fluorophenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13802645.png)
![1-[(1S,5R)-6-bicyclo[3.1.0]hexanyl]piperidine](/img/structure/B13802652.png)
